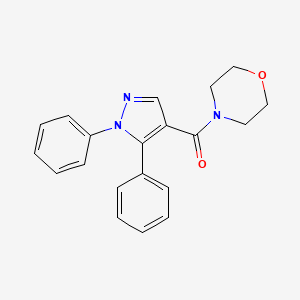
(1,5-diphényl-1H-pyrazol-4-yl)(morpholino)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone is a chemical compound with the molecular formula C20H19N3O2 It is characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 5, and a morpholino group attached to the methanone moiety
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as a lead compound for the development of anti-inflammatory, antimalarial, and antileishmanial agents.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the mechanisms of various biological processes and as a tool for probing molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, such as acetylacetone, in the presence of an acid catalyst.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, where phenyl halides react with the pyrazole ring in the presence of a base.
Attachment of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the methanone moiety.
Industrial Production Methods
Industrial production of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can replace the phenyl or morpholino groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Phenyl halides, morpholine, and suitable bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of (1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to interact with the active sites of certain enzymes, inhibiting their activity and thereby exerting its biological effects . The compound’s structure allows it to fit into the binding pockets of these targets, leading to the modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-diphenyl-1H-pyrazol-4-yl)methanone: Lacks the morpholino group, which may affect its biological activity and solubility.
(1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone: Contains only one phenyl group, potentially altering its interaction with molecular targets.
(1,5-diphenyl-1H-pyrazol-4-yl)(piperidino)methanone: Substitutes the morpholino group with a piperidino group, which may influence its pharmacokinetic properties.
Uniqueness
(1,5-diphenyl-1H-pyrazol-4-yl)(morpholino)methanone stands out due to the presence of both phenyl and morpholino groups, which confer unique chemical and biological properties. These structural features enhance its potential as a versatile compound in various research applications.
Propriétés
IUPAC Name |
(1,5-diphenylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-11-13-25-14-12-22)18-15-21-23(17-9-5-2-6-10-17)19(18)16-7-3-1-4-8-16/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGJPVBNDIVQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2596456.png)
![tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2596458.png)
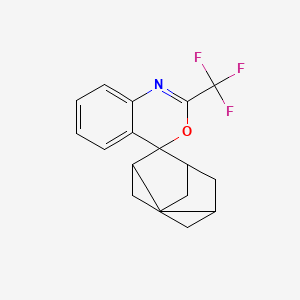
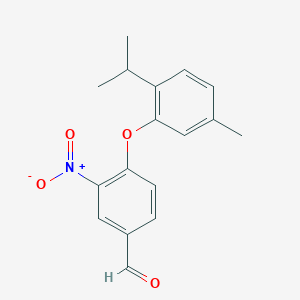
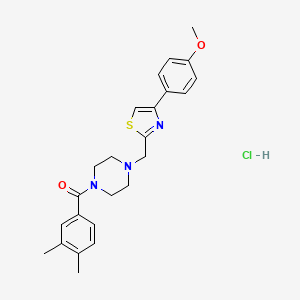
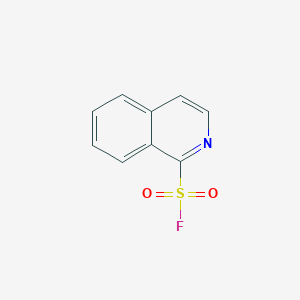

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2596467.png)

![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2596472.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2596473.png)
![tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate](/img/structure/B2596474.png)
![Lithium;6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2596475.png)

